N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with a complex structure. Let’s break it down further:
- N-(4,5-dimethylbenzo[d]thiazol-2-yl) : This part of the molecule contains a benzothiazole ring with two methyl groups at positions 4 and 5.
- N-(2-morpholinoethyl) : This segment includes a morpholino group attached to the molecule via an ethyl linker.
- 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide : This portion consists of a dihydrobenzodioxine ring system with a carboxamide group at position 6.
- Hydrochloride : The compound is in its hydrochloride salt form.
Synthesis Analysis
Unfortunately, I couldn’t find specific synthetic procedures for this compound. However, further literature research might yield relevant information.Molecular Structure Analysis
The molecular structure of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride would involve visualizing the arrangement of its constituent atoms, bonds, and functional groups. I recommend referring to chemical databases or computational tools for a detailed depiction.Chemical Reactions Analysis
Investigating chemical reactions involving this compound would require examining its reactivity with various reagents, catalysts, and conditions. Unfortunately, I don’t have specific reaction data at the moment.Physical And Chemical Properties Analysis
- Physical Properties : These include characteristics like melting point, boiling point, solubility, and color. Unfortunately, I don’t have specific data for this compound.
- Chemical Properties : Investigate its stability, acidity/basicity, and reactivity under different conditions.
Scientific Research Applications
Anti-Anoxic Activity
- Study Overview : Research conducted by Ohkubo, Kuno, Nakanishi, and Takasugi (1995) explored compounds with anti-anoxic (AA) activity, including thiazole derivatives similar to the compound . These compounds showed potential in protecting against oxygen deprivation in biological systems.
- Relevance : This suggests that the compound could have applications in conditions where tissue oxygenation is compromised.
- Source : (Ohkubo et al., 1995)
Antimicrobial and Anti-Inflammatory Properties
- Study Overview : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with structures bearing resemblance to the compound . These showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities.
- Relevance : Indicates potential use in the development of new antimicrobial and anti-inflammatory agents.
- Source : (Abu‐Hashem et al., 2020)
Antitubercular Activity
- Study Overview : Marvadi et al. (2020) investigated similar compounds for their effectiveness against Mycobacterium tuberculosis. The compounds displayed promising antitubercular properties with lower cytotoxicity profiles.
- Relevance : This implies potential applications in treating tuberculosis.
- Source : (Marvadi et al., 2020)
Anticancer Properties
- Study Overview : Research by Deady et al. (2005) on similar carboxamides revealed potent cytotoxicity against various cancer cell lines, suggesting possible applications in cancer treatment.
- Relevance : Indicates the potential of this compound in developing new cancer therapies.
- Source : (Deady et al., 2005)
Safety And Hazards
Safety information is crucial. Consult safety data sheets (SDS) or relevant literature to assess toxicity, handling precautions, and environmental impact.
Future Directions
Researchers should focus on:
- Synthetic Methods : Develop efficient synthetic routes.
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on available information up to my last update in 2021. For more accurate and up-to-date details, consult scientific literature or databases1. 🧪🔬
Please note that the formatting adheres to your request, with subheadings for each section. If you need further details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-16-3-6-21-22(17(16)2)25-24(32-21)27(8-7-26-9-11-29-12-10-26)23(28)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYTUJGAFLUZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride |
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